Cas no 91294-83-6 ((1R,2R,4aS,5S,8S,8aS)-8-[(2R,5R)-5-chloro-2,6,6-trimethyltetrahydro-2H-pyran-2-yl]-1,5-diisocyano-2,5-dimethyldecahydronaphthalen-2-ol)
![(1R,2R,4aS,5S,8S,8aS)-8-[(2R,5R)-5-chloro-2,6,6-trimethyltetrahydro-2H-pyran-2-yl]-1,5-diisocyano-2,5-dimethyldecahydronaphthalen-2-ol structure](https://it.kuujia.com/scimg/cas/91294-83-6x500.png)
91294-83-6 structure
Nome del prodotto:(1R,2R,4aS,5S,8S,8aS)-8-[(2R,5R)-5-chloro-2,6,6-trimethyltetrahydro-2H-pyran-2-yl]-1,5-diisocyano-2,5-dimethyldecahydronaphthalen-2-ol
(1R,2R,4aS,5S,8S,8aS)-8-[(2R,5R)-5-chloro-2,6,6-trimethyltetrahydro-2H-pyran-2-yl]-1,5-diisocyano-2,5-dimethyldecahydronaphthalen-2-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- kalihinol E
- (1R,2R,4aS,5S,8S,8aS)-8-[(2R,5R)-5-chloro-2,6,6-trimethyltetrahydro-2H-pyran-2-yl]-1,5-diisocyano-2,5-dimethyldecahydronaphthalen-2-ol
- Kalihinol A
- (1R,2R,4aS,5S,8S,8aS)-8-((2R,5R)-5-chloro-2,6,6-trimethyloxan-2-yl)-1,5-diisocyano-2,5-dimethyl-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol
- (1R,2R,4aS,5S,8S,8aS)-8-[(2R,5R)-5-chloro-2,6,6-trimethyloxan-2-yl]-1,5-diisocyano-2,5-dimethyl-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol
- DTXSID20919847
- (+)-Kalihinol A
- CHEBI:190252
- 8-(5-Chloro-2,6,6-trimethyloxan-2-yl)-1,5-diisocyano-2,5-dimethyldecahydronaphthalen-2-ol
- 91294-83-6
-
- Inchi: InChI=1S/C22H33ClN2O2/c1-19(2)16(23)10-13-22(5,27-19)15-8-11-20(3,25-7)14-9-12-21(4,26)18(24-6)17(14)15/h14-18,26H,8-13H2,1-5H3
- Chiave InChI: ULUHGZAAPMJKNO-UHFFFAOYSA-N
- Sorrisi: CC1(C)OC(C)(CCC1Cl)C1CCC(C)([N+]#[C-])C2CCC(C)(O)C([N+]#[C-])C12
Proprietà calcolate
- Massa esatta: 392.223
- Massa monoisotopica: 392.223
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 27
- Conta legami ruotabili: 1
- Complessità: 706
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 38.2A^2
Proprietà sperimentali
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
(1R,2R,4aS,5S,8S,8aS)-8-[(2R,5R)-5-chloro-2,6,6-trimethyltetrahydro-2H-pyran-2-yl]-1,5-diisocyano-2,5-dimethyldecahydronaphthalen-2-ol Letteratura correlata
-
Martin J. Schnermann,Ryan A. Shenvi Nat. Prod. Rep. 2015 32 543
-
Bo Han,Xiang-Hong He,Yan-Qing Liu,Gu He,Cheng Peng,Jun-Long Li Chem. Soc. Rev. 2021 50 1522
-
S. Dhambri,S. Mohammad,O. Nguyen Van Buu,G. Galvani,Y. Meyer,M.-I. Lannou,G. Sorin,J. Ardisson Nat. Prod. Rep. 2015 32 841
-
Valerie J. Paul,Raphael Ritson-Williams Nat. Prod. Rep. 2008 25 662
-
Rasmita Barik,Joydev Halder,Samik Nanda Org. Biomol. Chem. 2019 17 8571
91294-83-6 ((1R,2R,4aS,5S,8S,8aS)-8-[(2R,5R)-5-chloro-2,6,6-trimethyltetrahydro-2H-pyran-2-yl]-1,5-diisocyano-2,5-dimethyldecahydronaphthalen-2-ol) Prodotti correlati
- 84010-66-2(Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)-)
- 921794-05-0(4-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-(trifluoromethyl)benzene-1-sulfonamide)
- 2003439-97-0(4-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1,3-oxazolidin-2-one)
- 1556028-16-0(4-bromo-3-methoxy-N-(pentan-3-yl)aniline)
- 866149-18-0(2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid)
- 897519-70-9(2-(N-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)CARBAMOYL)CYCLOHEXANECARBOXYLIC ACID)
- 942999-81-7(5-methoxycarbonylbicyclo[3.2.2]nonane-1-carboxylic acid)
- 2041076-52-0(4-amino-1-methyl-1H-pyrazole-3-sulfonamide)
- 1178843-46-3(3'-ETHOXY-3-METHYLBUTYROPHENONE)
- 864909-74-0(N'-amino-N-pentylguanidine hydrobromide)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti
